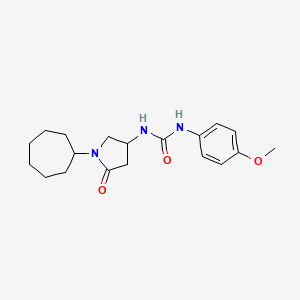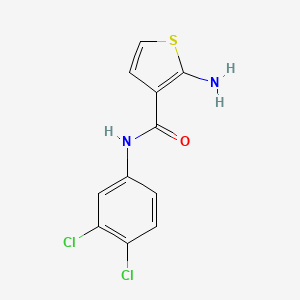![molecular formula C15H20ClNO2 B6119874 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is a G protein-coupled receptor that is primarily expressed in immune cells. The CB2 receptor plays a crucial role in regulating immune function, inflammation, and pain perception.
Mechanism of Action
The mechanism of action of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is through its activation of the CB2 receptor. The CB2 receptor is primarily expressed in immune cells, where it plays a crucial role in regulating immune function and inflammation. Upon activation, the CB2 receptor modulates intracellular signaling pathways, leading to the suppression of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to be a potent and selective agonist of the CB2 receptor, making it an attractive therapeutic target for various inflammatory and immune-mediated diseases.
Biochemical and Physiological Effects:
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to have several biochemical and physiological effects, including the suppression of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of pain perception. The compound has also been shown to have anti-tumor effects in various cancer cell lines, although the exact mechanism of action is still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments is its potency and selectivity for the CB2 receptor. This allows for precise modulation of the immune response and inflammation without affecting other physiological processes. However, one of the limitations of using 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is its hydrophobicity, which can lead to poor solubility in aqueous solutions. This can be overcome by using appropriate solvents or by modifying the chemical structure of the compound.
Future Directions
There are several future directions for the study of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, including the development of more potent and selective CB2 agonists, the investigation of the compound's anti-tumor effects in vivo, and the exploration of its potential therapeutic applications in various immune-mediated and inflammatory diseases. Additionally, the use of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Overall, the study of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride holds great promise for the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves the reaction of 4-(4-methylphenoxy)but-2-yn-1-ol with morpholine in the presence of hydrochloric acid. The reaction proceeds via an acid-catalyzed nucleophilic substitution reaction, resulting in the formation of 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride hydrochloride. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. The compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis. 4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride also exhibits analgesic properties and has been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain.
properties
IUPAC Name |
4-[4-(4-methylphenoxy)but-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-14-4-6-15(7-5-14)18-11-3-2-8-16-9-12-17-13-10-16;/h4-7H,8-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUQZLLWQAPPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6119792.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B6119794.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)

![2-(3-chlorophenyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6119851.png)

![N-[1-(3-isoxazolyl)ethyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B6119863.png)
![7-isopropyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6119870.png)

![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)
![2-[4-[2-(allyloxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119900.png)
![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)